2-Hydroxy-6H-benzo(c)chromen-6-one

Description

Occurrence in Biologically Active Natural Products

This chemical scaffold is the foundation for several families of natural products known for their biological activities.

Autumnariol and its derivatives have been isolated from plants like Eucomis autumnalis. nih.govtubitak.gov.tr

Alternariol and its related compounds are mycotoxins produced by fungi of the Alternaria genus. researchgate.netebi.ac.ukresearchgate.net These compounds are often found as contaminants in various crops. researchgate.net

Graphislactones are a group of phenolic compounds, with Graphislactone A being a notable example isolated from the endophytic fungus Cephalosporium sp. and Microsphaeropsis olivacea. medchemexpress.comtoku-e.com

Urolithins are metabolites produced by the gut microflora from the consumption of ellagitannin-rich foods like pomegranates, berries, and nuts. wikipedia.orgopenmedicinalchemistryjournal.comdergipark.org.tr Urolithins, such as Urolithin A and B, are hydroxylated 6H-benzo[c]chromen-6-one derivatives. nih.govnih.gov

Role as Core Structural Subunits in Secondary Metabolites

The 6H-benzo[c]chromen-6-one framework serves as the fundamental building block for these and other secondary metabolites. tubitak.gov.trnih.gov Its structure can be variously substituted with hydroxyl, methyl, and other groups, leading to a wide diversity of natural compounds with a range of biological properties. nih.govebi.ac.uknih.gov

Table 1: Examples of Natural Products Containing the 2-Hydroxy-6H-benzo[c]chromen-6-one Scaffold

| Natural Product Family | Example Compound | Natural Source(s) |

| Autumnariols | Autumnariol | Eucomis autumnalis nih.govtubitak.gov.tr |

| Alternariols | Alternariol | Alternaria fungi researchgate.netebi.ac.ukresearchgate.net |

| Graphislactones | Graphislactone A | Cephalosporium sp., M. olivacea medchemexpress.comtoku-e.com |

| Urolithins | Urolithin A, Urolithin B | Gut microbial metabolism of ellagitannins wikipedia.orgopenmedicinalchemistryjournal.comdergipark.org.tr |

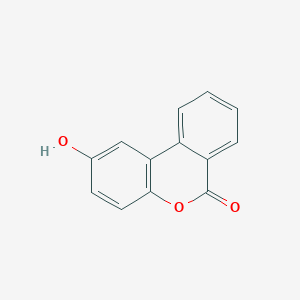

Structure

2D Structure

3D Structure

Properties

CAS No. |

3525-01-7 |

|---|---|

Molecular Formula |

C13H8O3 |

Molecular Weight |

212.20 g/mol |

IUPAC Name |

2-hydroxybenzo[c]chromen-6-one |

InChI |

InChI=1S/C13H8O3/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7,14H |

InChI Key |

JIOCZMQHSOXWTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)O)OC2=O |

Origin of Product |

United States |

Importance in Medicinal Chemistry and Pharmaceutical Research

Relationship to the Broader Coumarin (B35378) Class and Benzopyranone Nucleus

2-Hydroxy-6H-benzo[c]chromen-6-one belongs to the larger class of compounds known as benzopyranones, which also includes coumarins and chromones. ontosight.ainih.govresearchgate.net This class of compounds is recognized for its wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antiviral, and anticancer properties. anveshanaindia.com The benzopyranone nucleus is considered a "privileged scaffold" in drug discovery because it is a structural motif that can interact with various biological targets. nih.govdtic.mil

Suzuki-Miyaura Cross-Coupling Strategies

Foundational Relevance for Rational Drug Design and Development

The 6H-benzo[c]chromen-6-one core is a valuable starting point for the rational design of new therapeutic agents. nih.govnih.gov Its relatively rigid structure provides a good platform for the systematic modification and introduction of different functional groups to optimize biological activity and selectivity for specific targets. dtic.milmdpi.com Researchers have designed and synthesized numerous derivatives of this scaffold to explore their potential as inhibitors of various enzymes, such as phosphodiesterases and cholinesterases, which are implicated in a range of diseases. nih.govmdpi.com The adaptability of the benzopyranone ring system makes it an ideal candidate for the development of combinatorial libraries to screen for novel lead compounds in drug discovery programs. dtic.mil

Chemical Reactivity and Functionalization of the Benzo C Chromen 6 One Core

General Reactivity of the Coumarin (B35378) Core (e.g., at C-3 and C-4)

The chemical behavior of the 6H-benzo[c]chromen-6-one system is heavily influenced by the reactivity of its intrinsic coumarin framework. The α,β-unsaturated lactone (the pyran-2-one ring) is the most reactive part of the coumarin nucleus. The C-3 and C-4 positions, in particular, are key sites for both nucleophilic and electrophilic attacks, making them prime targets for chemical modification. nih.govresearchgate.net

The C-4 position of the coumarin ring is electron-deficient and thus susceptible to conjugate addition by nucleophiles. Conversely, the C-3 position can be functionalized through various reactions, often involving electrophilic substitution or radical mechanisms. nih.govniscpr.res.in The presence of substituents can significantly modulate this reactivity. For instance, a carboxylic acid group at the C-3 position enhances the electrophilicity of the C-4 position, facilitating conjugate addition reactions. ias.ac.in Similarly, the presence of a methyl group at C-4 can activate the vinylogous position for reactions like the Mannich-type reaction. nih.gov

Key Reaction Types at the Coumarin Core:

Nucleophilic Addition: Nucleophiles readily attack the electrophilic C-4 position. The presence of a good leaving group at C-4 allows for nucleophilic substitution reactions. researchgate.nettandfonline.comjcsp.org.pk

Electrophilic Substitution: While the pyranone ring is generally electron-deficient, electrophilic substitution can occur, particularly at the C-3 position, or on the benzenoid ring. niscpr.res.inorganic-chemistry.orgthieme-connect.com For example, 3-bromoacetylcoumarins undergo electrophilic substitution at the active methylene (B1212753) group rather than the aromatic ring. niscpr.res.in

Cycloaddition Reactions: The C-3/C-4 double bond can participate in cycloaddition reactions, providing a pathway to complex fused heterocyclic systems. nih.gov

Radical Reactions: C-3 functionalization can be achieved through radical reactions, such as the silver-catalyzed oxidative decarboxylation of difluoroacetic acids to introduce a difluoromethyl group. nih.govmdpi.com

Strategies for Core Scaffold Derivatization and Substitution

A multitude of synthetic strategies have been developed to derivatize the 6H-benzo[c]chromen-6-one core, enabling the creation of a diverse library of compounds. These methods often involve either building the scaffold from functionalized precursors or modifying the pre-formed core.

One prominent approach involves the annulation of a third ring onto a coumarin or chromone (B188151) precursor. For instance, reacting 3,4-dichlorocoumarins with a 1,3-butadiene (B125203) through a tandem photo-thermal-photo reaction sequence yields benzo[c]chromen-6-ones. nih.gov Another strategy employs the reaction of chromones with dicarbonyl compounds, such as dimethyl acetonedicarboxylate, in the presence of a base like DBU, to construct the benzo[c]chromen-6-one skeleton. tubitak.gov.tr

Domino reactions starting from acyclic precursors are particularly efficient. A one-pot synthesis using substituted 2-hydroxychalcones and β-ketoesters, promoted by a mild base like cesium carbonate, proceeds via a domino Michael addition/intramolecular aldol/oxidative aromatization/lactonization sequence to afford a variety of benzo[c]chromen-6-one derivatives. rsc.org Similarly, a three-component reaction of primary amines, β-ketoesters, and 2-hydroxychalcones can produce 7-amino-6H-benzo[c]chromen-6-ones without the need for an external oxidant. thieme-connect.comscispace.com

Transition metal-catalyzed cross-coupling and C-H activation reactions are powerful tools for derivatization. Current time information in Богородский район, RU. The classical synthesis often involves the coupling of an o-bromobenzoic acid with a phenol (B47542), followed by cyclization. tubitak.gov.tr More advanced methods include palladium-catalyzed intramolecular direct arylation of precursors like 2-bromobenzyl-α-naphthyl ethers. researchgate.net

| Strategy | Precursors | Key Features | Reference |

|---|---|---|---|

| Domino Reaction | 2-Hydroxychalcones and β-ketoesters | One-pot, base-promoted, high efficiency | rsc.org |

| Three-Component Reaction | Primary amines, β-ketoesters, 2-hydroxychalcones | Forms 7-amino derivatives, oxidant-free | thieme-connect.comscispace.com |

| Tandem Photo-Thermal-Photo Reaction | 3,4-Dichlorocoumarins and 1,3-butadienes | Metal-free, one-pot protocol | nih.gov |

| Cycloaddition | Chromones and dimethyl acetonedicarboxylate | Base-mediated, forms 7-hydroxy derivatives | tubitak.gov.tr |

| C-H Activation/Cyclization | Substituted benzoic acids and benzoquinone | Iridium-catalyzed, forms 2-hydroxy derivatives | sci-hub.ru |

Regioselective Functionalization Approaches

Achieving regioselectivity is paramount in the synthesis of complex molecules. For the 6H-benzo[c]chromen-6-one core, several methods allow for the precise functionalization of specific positions.

Palladium catalysis has been instrumental in the regioselective C-H functionalization of the coumarin core. It has been shown that C-3 alkenylation and C-4 arylation can be selectively achieved by choosing the appropriate coupling partner and reaction conditions. encyclopedia.pub For example, the reaction of coumarins with alkenes in the presence of a palladium catalyst selectively introduces the alkenyl group at the C-3 position. encyclopedia.pub

Rhodium(III)-catalyzed C-H activation offers another powerful route for regioselective synthesis. The reaction of sulfoxonium ylides with quinones, for example, proceeds via an ortho-C–H functionalization directed by the carbonyl group of the ylide, leading to the efficient and chemoselective formation of 2-hydroxy-6H-benzo[c]chromen-6-one derivatives. Similarly, iridium-catalyzed C-H activation of benzoic acids followed by insertion of benzoquinone and cyclization provides a direct route to these 2-hydroxy derivatives. sci-hub.ru

Furthermore, cascade reactions can be designed for high regioselectivity. A DBU-promoted cascade double-annulation of in situ generated ortho-alkynyl quinone methides has been developed to construct 2-aryl-4-hydroxybenzo[c]chromen-6-ones with good functional group compatibility. nih.gov

| Method | Catalyst/Reagent | Position(s) Functionalized | Type of Functionalization | Reference |

|---|---|---|---|---|

| C-H Alkenylation | Pd(OPiv)2 | C-3 | Selective alkenylation | encyclopedia.pub |

| C-H Arylation | Palladium Catalyst | C-4 | Selective arylation | encyclopedia.pub |

| Oxidative Arylation/Cyclization | Rh(III) Catalyst | ortho-C-H of ylide, leads to 2-hydroxy | Annulation with quinones | |

| C-H Activation/Cyclization | (Cp*IrCl2)2 | ortho-C-H of benzoic acid, leads to 2-hydroxy | Annulation with benzoquinone | sci-hub.ru |

| Cascade Double-Annulation | DBU | Leads to 2-aryl-4-hydroxy | Annulation of o-alkynyl quinone methides | nih.gov |

Transformation into Other Chemical Scaffolds (e.g., Terphenyls, Pyrylium (B1242799) Salts)

The 6H-benzo[c]chromen-6-one scaffold is not only a target in itself but also a versatile intermediate that can be transformed into other important chemical structures. The inherent reactivity of the lactone ring allows for ring-opening reactions that lead to entirely different molecular frameworks.

One notable transformation is the conversion of benzo[c]chromen-6-ones into highly functionalized terphenyls. rsc.orgsci-hub.ru This transformation can be achieved by treating the benzo[c]chromen-6-one derivatives with methyl iodide in the presence of potassium hydroxide (B78521) in wet DMSO at room temperature. sci-hub.ru This base-mediated reaction opens the lactone ring and leads to the formation of a polysubstituted terphenyl structure, demonstrating the utility of the chromenone as a precursor for complex polyaromatic systems.

Additionally, the related 6H-benzo[c]chromene scaffold can be readily converted into synthetically versatile pyrylium salts. acs.orgnih.gov A one-step transformation using a triphenylcarbenium salt (Trityl salt) can effect this conversion. acs.orgnih.gov Pyrylium salts are themselves valuable intermediates, as the positively charged oxygen atom makes the aromatic ring highly reactive towards nucleophiles, enabling their conversion into a wide array of other heterocyclic systems like pyridines and pyridinium (B92312) salts. wikipedia.orgchimia.ch

Mechanistic Insights into Biological Activities Preclinical in Vitro and Animal Studies

Anticancer Activity

Derivatives of the 6H-benzo[c]chromen-6-one scaffold, a core structure found in naturally occurring compounds like urolithins, have demonstrated significant antineoplastic properties. These compounds are metabolites of ellagic acid and have shown anti-proliferative activity against cancer cells in both animal and human studies. The anticancer effects of these compounds are multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death, and modulation of critical signaling pathways.

A key aspect of the anticancer activity of 2-Hydroxy-6H-benzo[c]chromen-6-one derivatives is their ability to inhibit the proliferation of tumor cells. This has been observed across various cancer cell lines. For instance, a series of novel benzo[c]chromen-6-one-linked 1,2,3-triazole derivatives were synthesized and evaluated for their anticancer activity. researchgate.net One particular derivative, 2-((1H-1,2,3-triazol-4-yl)methoxy)-6H-benzo[c]chromen-6-one with a pyridin-3-yl substituent, demonstrated notable antiproliferative action against human leukemia (HL-60) cells, with an IC50 value of 79.5 μM. researchgate.net Importantly, these compounds showed tolerance in non-tumor human keratinocyte (HaCaT) cell lines at concentrations greater than 100 μM, suggesting a degree of selectivity for cancer cells. researchgate.net

Similarly, research on other related benzochromene derivatives has shown potent growth inhibitory activity against various cancer cell lines, including those of the mammary gland (MCF-7), colon (HCT-116), and liver (HepG-2). nih.gov

Table 1: Antiproliferative Activity of selected 6H-benzo[c]chromen-6-one Derivatives

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 2-((1H-1,2,3-triazol-4-yl)methoxy)-6H-benzo[c]chromen-6-one (pyridin-3-yl substituted) | HL-60 (Human Leukemia) | 79.5 | researchgate.net |

| Aminoimino derivative of 4H-benzo[h]chromene | MCF-7 (Breast Cancer) | 0.45 (µg/mL) | nih.gov |

| Aminoimino derivative of 4H-benzo[h]chromene | HCT-116 (Colon Cancer) | 0.7 (µg/mL) | nih.gov |

Beyond inhibiting proliferation, 2-Hydroxy-6H-benzo[c]chromen-6-one derivatives can trigger programmed cell death, or apoptosis, in cancer cells. Urolithin C, a metabolite of ellagic acid with a similar core structure, has been shown to induce apoptosis in PC12 cells. semanticscholar.org This process was accompanied by an increase in lactate (B86563) dehydrogenase (LDH) release, stimulation of reactive oxygen species (ROS), and depolarization of the mitochondrial membrane. semanticscholar.org

Furthermore, these compounds can interfere with the cell cycle, a series of events that leads to cell division and duplication. By arresting the cell cycle, these compounds can halt the uncontrolled growth of cancer cells. Studies on novel benzo[h]chromene derivatives demonstrated that potent cytotoxic compounds induce cell cycle arrest at the S and G2/M phases, ultimately leading to apoptosis. nih.govresearchgate.net This was confirmed by flow cytometry and Annexin V-FITC/PI assays. researchgate.net The induction of apoptosis by these derivatives is often mediated through both extrinsic (Fas/Caspase 8) and intrinsic (Bcl-2/Caspase 3) pathways. researchgate.net Specifically, certain benzo[h]chromenes were found to decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax and caspases. researchgate.netnih.gov

The anticancer effects of 2-Hydroxy-6H-benzo(c)chromen-6-one and its analogs are also linked to their ability to modulate key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and MAPK/ERK pathways are crucial for cell proliferation, survival, and metastasis, and their inhibition is a key strategy in cancer therapy. nih.govfrontiersin.org

Coumarins, the broader class of compounds to which this compound belongs, have been reported to target the PI3K/Akt/mTOR signaling pathway. frontiersin.org This pathway is critical for cell proliferation, differentiation, and apoptosis. frontiersin.org Downstream effectors of the c-KIT receptor tyrosine kinase, which is implicated in melanoma, include the MAPK/ERK and PI3K/Akt pathways. nih.gov Studies on fisetin-based analogs, which share a similar chromenone scaffold, have shown that these compounds can inhibit the kinase activities of c-KIT and CDK2, leading to the downregulation of key proteins in these oncogenic pathways. nih.gov Lupeol, a triterpene with structural similarities, has also been shown to inhibit the activation of the PI3K/Akt pathway in a mouse skin tumorigenesis model. researchgate.net

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. wikipedia.org They are validated targets for anticancer drugs, as their inhibition can lead to DNA damage and cell death. wikipedia.org Some topoisomerase inhibitors act as "poisons," stabilizing the transient complex between the topoisomerase and DNA, which prevents the re-ligation of the DNA strand and leads to lethal double-strand breaks. wikipedia.org

While direct evidence for this compound as a topoisomerase inhibitor is still emerging, related compounds have shown activity. For example, HU-331, a quinone derivative of cannabidiol, has been shown to be a potent catalytic inhibitor of topoisomerase II. researchgate.net Furthermore, certain N-rhodanine glycoside derivatives have been evaluated for their ability to inhibit topoisomerase II, with some compounds showing significant inhibitory activity. acs.org Given the structural similarities, it is plausible that 6H-benzo[c]chromen-6-one derivatives could also exert anticancer effects through topoisomerase inhibition.

DNA intercalation is another mechanism by which small molecules can exert anticancer activity. This process involves the insertion of a molecule between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death. acs.org

The planar aromatic structure of 6H-benzo[c]chromen-6-ones makes them potential candidates for DNA intercalation. researchgate.net Studies on synthetic 6H-benzo[c]chromenes have established them as DNA intercalators, with binding constants in the range of 10^4 M^-1, as determined by ethidium (B1194527) bromide displacement and UV-based assays. researchgate.net This ability to intercalate with DNA is considered a contributing factor to their observed biological activities, including their anticancer effects. researchgate.net

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of 6H-benzo[c]chromen-6-one have demonstrated promising antimicrobial activity against a range of pathogenic microbes.

In one study, synthesized 6H-benzo[c]chromen-6-ones showed moderate to good antibacterial and antifungal activities. jksus.org Specifically, compounds 4a and 4b in the study exhibited good activity against both bacteria and fungi at a concentration of 0.625 mg/mL. jksus.org The presence of hydroxy and ester groups is thought to enhance the uptake of these compounds by microbial cells. jksus.org The tested organisms included Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans. jksus.org

Another study on 8-ethoxycoumarin derivatives, which can be used to synthesize benzo[c]chromen-6-one structures, also reported antimicrobial activities. mdpi.com While the focus was on the precursor coumarins, the findings support the general antimicrobial potential of this class of compounds. The synthesis of a benzo[c]chromene-6-one derivative (compound 9 in the study) from an ethoxycoumarin highlights the chemical relationship and potential for shared biological activities. mdpi.com

Table 2: Antimicrobial Activity of selected 6H-benzo[c]chromen-6-one Derivatives

| Compound | Organism(s) | Activity Level | Concentration | Source |

|---|

Enzyme Inhibition and Receptor Modulation

The benzo[c]chromen-6-one scaffold, the core structure of urolithins, is a derivative of coumarin (B35378). Coumarins are recognized as a unique class of carbonic anhydrase (CA) inhibitors. tandfonline.comacs.orgtandfonline.com Their mechanism of action is distinct from classic sulfonamide inhibitors. They act as "suicide inhibitors"; the enzyme's own esterase activity hydrolyzes the lactone ring of the coumarin. tandfonline.comtandfonline.com The resulting open-ring product, a cis-2-hydroxy-cinnamic acid derivative, then binds tightly at the entrance of the enzyme's active site, effectively blocking it without coordinating the catalytic zinc ion. tandfonline.com This inhibition is notably time-dependent. tandfonline.com

A key feature of this class of inhibitors is their isoform selectivity. Coumarin and benzocoumarin derivatives generally show weak inhibition against the ubiquitous cytosolic isoforms hCA I and II. acs.orgmdpi.com However, they are often potent, submicromolar inhibitors of the transmembrane, tumor-associated isoforms hCA IX and hCA XII. tandfonline.comacs.orgunica.it This selectivity makes them attractive candidates for anticancer research. ontosight.airesearchgate.net Studies on a series of benzocoumarins confirmed their effectiveness against CA IX and XII, while being largely inactive against CA I and II. acs.org

| Compound Type | Target Isoform | Inhibitory Activity (Ki) | Selectivity Profile | Reference |

|---|---|---|---|---|

| Coumarin Derivatives | hCA I & II | Weak (μM range) | Low | acs.orgtandfonline.com |

| Coumarin Derivatives | hCA IX & XII | Potent (nM to sub-μM range) | High | tandfonline.comacs.org |

| Benzocoumarins | hCA IX & XII | Effective (sub-μM range) | High | acs.org |

The urolithin scaffold has been identified as a promising starting point for the development of Phosphodiesterase II (PDE2) inhibitors. tandfonline.comunica.it PDE2, an enzyme that hydrolyzes the second messengers cAMP and cGMP, is highly expressed in the brain, making it a significant therapeutic target for neurodegenerative diseases like Alzheimer's disease. acs.orgtandfonline.com Selective inhibition of PDE2 is believed to enhance cognitive function and provide neuroprotection. unica.it

While parent urolithins themselves show poor inhibitory activity against PDE2, synthetic derivatives have demonstrated significant potency. tandfonline.com For example, a lead compound, 3-hydroxy-8-methyl-6H-benzo[C]chromen-6-one, had an IC₅₀ value greater than 100 μM. However, structural modifications have yielded highly active inhibitors. tandfonline.com An alkoxylated 6H-benzo[c]chromen-6-one derivative (compound 1f) was found to have an IC₅₀ of 3.67 μM and exhibited neuroprotective effects against corticosterone-induced cytotoxicity in hippocampal HT-22 cells. unica.itacs.org Further optimization of the urolithin A structure led to derivatives with even greater potency, highlighting the therapeutic potential of this compound class. acs.orgmedscape.com

| Compound Derivative | PDE2 Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|

| 3-hydroxy-8-methyl-6H-benzo[C]chromen-6-one | > 100 μM | tandfonline.com |

| Alkoxylated derivative 1f | 3.67 μM | unica.itacs.org |

| 8-hydroxyl modified UA derivative 1q | 0.67 μM | acs.orgmedscape.com |

| 8-hydroxyl modified UA derivative 2d | 0.57 μM | acs.orgmedscape.com |

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for treating the symptoms of Alzheimer's disease. Research indicates that the basic this compound structure has negligible to weak inhibitory potential against these enzymes. One study reported a low potential for Urolithin B, with an IC₅₀ value of around 50 μM.

Despite the low potency of the parent compound, the urolithin scaffold is considered an excellent framework for designing more potent cholinesterase inhibitors. Scientists have synthesized a variety of 6H-benzo[c]chromen-6-one derivatives that show significantly enhanced activity. For instance, certain urolithin amide derivatives have been identified as potent inhibitors of both AChE and BuChE. In a different line of investigation, a synergistic combination of urolithin A and urolithin B was reported to potently inhibit AChE activity, with a very low IC₅₀ value between 0.05 and 0.06 µg/mL. mdpi.com This finding suggests complex interactions may enhance the anticholinesterase activity of urolithins.

| Compound/Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Urolithin B | Cholinesterases | ~50 μM | |

| Urolithin A/B Combination | AChE | ~0.05-0.06 µg/mL | mdpi.com |

| Urolithin Amide Derivative (THU-4) | Cholinesterases | Potent Inhibitor | |

| Synthesized benzo[c]chromen-6-one derivatives | AChE & BuChE | Comparable to Rivastigmine/Donepezil |

DNA Gyrase Inhibition

While research has explored the inhibitory effects of Urolithin A and its derivatives on topoisomerase II, another type of topoisomerase, specific details regarding its direct inhibition of DNA gyrase in preclinical models, are still emerging. acs.org However, studies on related compounds and the broader class of topoisomerases provide a basis for understanding its potential mechanism. Topoisomerase II inhibitors often function by stabilizing the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately inhibiting DNA replication and transcription. nih.gov

Some studies have designed and synthesized derivatives of urolithins with O-dialkylaminoalkyl substitutions, which have shown improved inhibitory activity against topoisomerase IIα. researchgate.netnih.gov These findings suggest that the planar polyaromatic skeleton of the urolithin scaffold is a key feature for this activity. nih.gov Further investigations are needed to specifically elucidate the interaction and inhibitory mechanism of this compound with DNA gyrase.

Casein Kinase 2 (CK2) Inhibition

Casein Kinase 2 (CK2) is a protein kinase that plays a crucial role in cell growth, proliferation, and survival, and its abnormal activity is linked to various diseases, including cancer. nih.govresearchgate.net Preclinical studies have identified this compound as a potent inhibitor of CK2. nih.govacs.orgacs.org

An in vitro enzymatic assay demonstrated that Urolithin A inhibits CK2 activity with a half-maximal inhibitory concentration (IC50) value of 0.42 ± 0.21 μM. acs.org Molecular docking studies suggest that Urolithin A binds to the ATP-binding pocket of CK2, acting as an ATP-competitive inhibitor. acs.orgacs.org The hydroxyl groups at positions 3 and 8 on the urolithin scaffold are crucial for this inhibitory activity, as their methylation leads to a significant loss of potency. nih.gov The inhibitory action of Urolithin A on CK2 is believed to contribute to its anti-inflammatory and antiviral effects. acs.orgacs.org

Estrogen Receptor Growth Inhibition

This compound has demonstrated the ability to modulate estrogen receptor (ER) signaling, exhibiting both estrogenic and anti-estrogenic activities, which classifies it as a potential selective estrogen receptor modulator (SERM). ntno.orgfrontiersin.org This dual activity is particularly relevant in the context of hormone-dependent cancers like breast cancer. ntno.orgnih.gov

In estrogen receptor-positive (ER+) breast cancer cells, Urolithin A has been shown to inhibit cell proliferation. ntno.orgnih.gov It can antagonize the proliferative effects of 27-hydroxycholesterol (B1664032) (27-HC), an endogenous SERM linked to cholesterol-driven breast cancer. nih.gov Urolithin A achieves this by downregulating estrogen-responsive genes and inhibiting estrogen response element (ERE) activity. ntno.orgnih.gov Furthermore, it has a higher binding affinity for both ERα and ERβ compared to other urolithins, with a slightly higher preference for ERα. frontiersin.org In endometrial cancer cells, Urolithin A was found to suppress proliferation by modulating ERα-dependent gene expression. nih.gov

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant properties of this compound are well-documented in numerous preclinical studies. nih.govnih.govmedchemexpress.com Its mechanisms of action are multifaceted, involving the modulation of various signaling pathways and the direct scavenging of reactive oxygen species (ROS). nih.govmdpi.com

Anti-inflammatory Actions:

Inhibition of Pro-inflammatory Mediators: Urolithin A has been shown to reduce the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). ntno.orgnih.govmdpi.com

COX-2 Inhibition: It exhibits inhibitory effects on the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade, with an IC50 value of 44.04 µg/mL. nih.gov

NF-κB Pathway Modulation: Urolithin A can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is central to the inflammatory response. ntno.orgmdpi.com

Antioxidant Activities:

Free Radical Scavenging: Urolithin A directly scavenges free radicals, including superoxide (B77818) and DPPH radicals. researchgate.net

Enhancement of Antioxidant Enzymes: It boosts the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govmdpi.comresearchgate.net

Nrf2 Pathway Activation: Urolithin A can activate the Nrf2 antioxidant pathway, which upregulates the expression of various antioxidant and detoxification genes. nih.govalzdiscovery.org

These properties contribute to its protective effects against oxidative stress and inflammation-related cellular damage. paulaschoice.dkfitimins.com

Other Reported Biological Activities

Beyond its well-established anti-inflammatory and antioxidant effects, preclinical research has uncovered a range of other potential therapeutic properties of this compound.

Antidiabetic Effects: Studies in animal models of diabetes have shown that Urolithin A can protect against lipid peroxidation in the pancreas and augment glutathione (GSH) levels. mdpi.com It has also been observed to protect against obesity and insulin (B600854) resistance induced by a high-fat diet. youtube.com

Antidepressive-like Effects: In vivo studies using mouse models of depression have demonstrated that Urolithin A can exert antidepressant-like effects. mdpi.comresearchgate.netmdpi.com This is attributed to its ability to modulate the AMPK/CREB/BDNF signaling pathway in the hippocampus and reduce neuroinflammation. mdpi.commdpi.com

Antinematodal Activity: Some studies have reported the potential antinematodal properties of 6H-benzo[c]chromen-6-one derivatives, suggesting a possible role for Urolithin A in this area, though more specific research is needed. tubitak.gov.tr

Structure-Activity Relationship (SAR) Studies

The biological activities of urolithins are significantly influenced by their chemical structure, particularly the position and nature of substituent groups on the 6H-benzo[c]chromen-6-one core.

Impact of Substituent Position and Nature on Biological Activity

Structure-activity relationship (SAR) studies have provided valuable insights into how modifications to the urolithin scaffold affect its biological functions.

Hydroxyl Groups: The number and position of hydroxyl groups are critical. For instance, in the context of tyrosinase inhibition, the presence of a 4-substituted resorcinol (B1680541) moiety is crucial for activity. nih.govresearchgate.net Urolithin B, which lacks this feature, shows no inhibitory effect, whereas the addition of a hydroxyl group at the 1-position significantly enhances inhibition. nih.gov Methylation of the hydroxyl groups at positions 3 and 8 in Urolithin A drastically reduces its CK2 inhibitory activity. nih.gov

Alkoxy and Aminoalkyl Substitutions: The introduction of O-dialkylaminoalkyl substitutions has been shown to enhance the topoisomerase IIα inhibitory and antiproliferative activities of urolithin derivatives. researchgate.netnih.gov Similarly, the synthesis of alkoxylated 6H-benzo[c]chromen-6-one derivatives has been explored to modulate their biological activities. researchgate.net

Halogen Atoms: For estrogen receptor β (ERβ) selectivity, the presence of halogen atoms has been identified as an essential feature for high affinity and selectivity in 3-hydroxy-6H-benzo[c]chromen-6-one derivatives. nih.gov

These SAR studies are instrumental in the rational design of novel urolithin analogs with improved potency and selectivity for specific biological targets.

Role of Molecular Planarity and Steric Effects

The three-dimensional structure of 6H-benzo(c)chromen-6-one derivatives, particularly their degree of planarity and the steric hindrance imposed by various substituents, plays a pivotal role in their biological function. The core 6H-benzo(c)chromen-6-one scaffold is nearly planar, but substitutions can introduce significant deviations. mdpi.com

Crystal structure analysis of related compounds demonstrates that even minor changes in molecular geometry can lead to significant differences in crystal packing and intermolecular interactions. mdpi.com For instance, two polymorphs of the mycotoxin alternariol, which shares the benzo[c]chromen-6-one core, exhibit different degrees of planarity, with twist angles of 7.6° and 2.19° between their terminal rings. mdpi.com This lack of absolute planarity can be attributed to the steric effects of substituents, such as a methyl group, interacting with other atoms on the core structure. mdpi.com A 2-chloro-7-hydroxy-8-methyl-6H-benzo[c]chromen-6-one analogue was noted to be nearly coplanar, with a small twist angle of just 2.78°. mdpi.com

These structural nuances are critical for receptor binding. The conformation of a molecule dictates how well it fits into the binding pocket of a target protein. Increased steric hindrance at a chiral binding site, for example, has been shown to reduce enantioselectivity in some interactions. The orientation of functional groups, influenced by steric effects, can also determine the potential for favorable ligand-receptor interactions. In studies of hexahydro-benzo[c]chromene analogues, a derivative with a hydroxyethyl (B10761427) group in an equatorial position showed a greater affinity for cannabinoid receptors, highlighting the importance of steric positioning for activity.

Influence of Specific Functional Groups (e.g., Hydroxy, Methoxy, Alkoxy)

The type and position of functional groups on the 6H-benzo(c)chromen-6-one scaffold are fundamental determinants of biological activity and selectivity. Hydroxylated derivatives, known as urolithins, are common metabolites of ellagitannins and have been the focus of extensive research. researchgate.netnih.gov

The presence and placement of hydroxyl (-OH) groups are often essential. In a series of 6H-benzo[c]chromen-6-one derivatives developed as selective estrogen receptor beta (ERβ) agonists, the presence of two hydroxyl groups at positions 3 and 8 was found to be crucial for activity. nih.gov

Alkoxy groups (an oxygen atom single-bonded to two alkyl groups) also significantly modulate biological effects. In the development of phosphodiesterase II (PDE2) inhibitors, a series of 3-alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized and evaluated. mdpi.comnih.gov The research indicated that the length and lipophilicity of the alkoxy chain at the R1 position were critical for interacting with a hydrophobic pocket in the enzyme. mdpi.comnih.gov While many derivatives showed promise, one with a specific substitution, compound 1f , demonstrated the most potent inhibitory potential with an IC50 value of 3.67 ± 0.47 μM. mdpi.comnih.gov

Below is a table detailing the structure-activity relationship of various 3-substituted alkoxy derivatives on PDE2 inhibition.

| Compound | R1 Substitution (at 3-position) | PDE2 IC50 (μM) |

| 1b | Ethoxy | >10 |

| 1c | Isopropoxy | >10 |

| 1d | Propoxy | 6.84 ± 0.53 |

| 1e | sec-Butoxy | 5.31 ± 0.62 |

| 1f | Not specified in abstract | 3.67 ± 0.47 |

Data sourced from a study on 6H-benzo[c]chromen-6-one derivatives as PDE2 inhibitors. mdpi.comnih.govnih.gov

Interestingly, while hydroxylated urolithins are bioactive, they show negligible potential to inhibit key enzymes in Alzheimer's disease, such as acetylcholinesterase and butyrylcholinesterase. nih.gov However, by designing and synthesizing new derivatives from this core structure, researchers have successfully created compounds with potent inhibitory activity against these targets. researchgate.netnih.gov This underscores that the base scaffold often requires specific functionalization to achieve desired therapeutic effects.

Correlation with Lipophilicity and Blood-Brain Barrier Penetration

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). This property is strongly correlated with the molecule's physicochemical characteristics, particularly its lipophilicity (its ability to dissolve in fats or lipids) and molecular size. mdpi.com

Passive transport across the BBB generally requires a molecular weight of less than 400 kilodaltons and a degree of lipophilicity. fda.gov For the 6H-benzo[c]chromen-6-one framework, modifications can be tailored to achieve a balanced lipophilic profile that facilitates BBB penetration. researchgate.net

In the study of 6H-benzo[c]chromen-6-one derivatives as potential PDE2 inhibitors for neurodegenerative diseases, researchers calculated the logarithm of the partition coefficient (ClogP), a measure of lipophilicity. mdpi.comnih.gov Most of the synthesized derivatives exhibited ClogP values in the range of 2.0 to 5.0, which is considered indicative of good potential for blood-brain barrier penetration. mdpi.comnih.gov

The table below shows the calculated ClogP values for several derivatives, illustrating how different functional groups influence lipophilicity.

| Compound | R1 Substitution (at 3-position) | Calculated logP (ClogP) |

| 1b | Ethoxy | 2.94 |

| 1c | Isopropoxy | 3.32 |

| 1d | Propoxy | 3.47 |

| 1e | sec-Butoxy | 3.85 |

| 1h | -OCH2COOEt | 2.50 |

| 1m | -OCH2CH2OH | 1.83 |

Data sourced from a study on 6H-benzo[c]chromen-6-one derivatives as PDE2 inhibitors. mdpi.comnih.gov

This data demonstrates that by altering the alkoxy substituent at the 3-position, the lipophilicity can be fine-tuned. For instance, adding a polar hydroxyl group (as in 1m ) lowers the ClogP value, potentially reducing BBB permeability, while longer alkyl chains (as in 1d and 1e ) increase it. This ability to modulate lipophilicity is a key tool in designing CNS-active agents based on the this compound scaffold.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a cornerstone in the theoretical examination of 2-Hydroxy-6H-benzo(c)chromen-6-one and its derivatives. These calculations provide a fundamental understanding of the electronic structure and reactivity of these compounds.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity.

In studies of various benzo[c]chromen-6-one derivatives, DFT calculations have been employed to determine the energies of these frontier orbitals. For instance, in a study on novel chromene derivatives, the HOMO and LUMO energies were calculated to predict their biological activity. semanticscholar.orgnih.gov The distribution of HOMO and LUMO densities reveals the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. researchgate.net The energy gap is a critical parameter derived from FMO analysis; a smaller gap generally implies higher reactivity. semanticscholar.orgnih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4f | -5.5515 | -1.7907 | 3.7608 |

| 4g | -5.6231 | -1.8954 | 3.7277 |

| 4n | -5.4321 | -1.7654 | 3.6667 |

| 4p | -5.7890 | -1.9987 | 3.7903 |

Data sourced from computational studies on benzo[c]chromen-6-one derivatives. rsc.org

The dipole moment and Molecular Electrostatic Potential (MEP) are fundamental descriptors of a molecule's charge distribution and are crucial for understanding its interactions. DFT calculations have been utilized to compute these properties for this compound and related structures. semanticscholar.orgnih.gov

The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For various chromene derivatives, MEP analysis has been used to predict sites for intermolecular interactions. semanticscholar.orgnih.govnih.gov Red regions on the MEP map indicate negative electrostatic potential, typically associated with lone pairs of heteroatoms, while blue regions indicate positive potential, usually around hydrogen atoms attached to electronegative atoms.

| Compound | Dipole Moment (Debye) |

|---|---|

| p-nitrophenol | 3.0272 |

| p-methylphenol | 1.6694 |

| p-aminophenol | 6.4921 |

Note: Data for related phenol (B47542) compounds are presented to illustrate the typical range of values obtained through DFT calculations. imist.ma

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a ligand such as a this compound derivative might interact with a biological target.

Molecular docking studies have been conducted to investigate the binding of benzo[c]chromen-6-one derivatives to the active sites of various enzymes. A notable example is the docking of these compounds into the ATP-binding site of E. coli DNA gyrase B, a key enzyme in bacterial DNA replication and a validated target for antibacterial agents. semanticscholar.orgnih.govnih.gov

These studies predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the enzyme's active site. For instance, research has shown that certain chromene derivatives can fit into the active site of E. coli DNA gyrase B, with their binding modes and affinities suggesting potential inhibitory activity. semanticscholar.orgnih.govresearchgate.net The interactions of these compounds within the binding pocket provide a rational basis for their observed or potential antibacterial effects. nih.govmdpi.com

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| Compound 10 | -8.90 | Specific amino acids in the active site |

| Compound 11 | -8.40 | Specific amino acids in the active site |

| Compound 12 | -8.10 | Specific amino acids in the active site |

| Compound 13 | -8.10 | Specific amino acids in the active site |

| Compound 14 | -8.10 | Specific amino acids in the active site |

| Cefotaxime (Reference) | -7.00 | Specific amino acids in the active site |

Data represents typical binding energies from docking studies of related heterocyclic compounds against E. coli DNA gyrase B. mdpi.com

Mechanistic Computational Analysis of Organic Reactions

Computational methods are also employed to elucidate the mechanisms of organic reactions that lead to the synthesis of 6H-benzo[c]chromen-6-ones. Theoretical studies can map out the reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics. For example, the mechanism for the synthesis of substituted chromenones has been investigated, proposing a sequence of reactions and identifying transient intermediates that are difficult to isolate experimentally. chemrxiv.org These computational analyses are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. acs.org

Advanced Spectroscopic and Characterization Techniques in Research

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of the 6H-benzo[c]chromen-6-one scaffold, single-crystal X-ray analysis has been instrumental in confirming their chemical structures and revealing their conformations. For instance, the structures of 7-hydroxy-7-(trifluoromethyl)-6a,12b-dihydro-6H,7H-chromeno[3,4-c]chromen-6-ones have been unambiguously determined by this method. mdpi.com

One such derivative, compound 3a , was found to crystallize in the orthorhombic system with the space group Pbca. mdpi.com The analysis revealed a twisted conformation where the benzene (B151609) and naphthalene (B1677914) rings are connected by a sp3 hybridized carbon, with a notable dihedral angle between the rings. mdpi.com This detailed structural information is vital for understanding structure-activity relationships.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for accurately determining the elemental composition of a molecule by providing a highly precise mass-to-charge ratio. This technique is routinely used in the characterization of newly synthesized 6H-benzo[c]chromen-6-one derivatives to confirm their molecular formulas. mdpi.comnih.gov

For example, the molecular formulas of various substituted 7-hydroxy-9-phenyl-6H-benzo[c]chromen-6-one compounds have been confirmed using HRMS (ESI-TOF), where the experimentally measured mass of the protonated molecule [M+H]⁺ is compared to the calculated mass, typically with a very small margin of error. nih.gov This level of accuracy is crucial for distinguishing between compounds with similar nominal masses but different elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Mechanistic Investigations

In the ¹H NMR spectra of these compounds, characteristic signals can be observed. For example, the protons on the aromatic rings typically appear in the downfield region (around 6.0-8.5 ppm), while protons on aliphatic parts of the molecule resonate at higher fields. nih.govbhu.ac.in The chemical shifts and coupling constants provide valuable information about the substitution patterns and stereochemistry of the molecule. Similarly, ¹³C NMR spectra reveal the chemical environment of each carbon atom, aiding in the complete structural assignment. mdpi.comnih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Enhanced Efficiency, Sustainability, and Scalability

The synthesis of the 6H-benzo[c]chromen-6-one core is fundamental to its continued investigation. While classical methods exist, future efforts are focused on developing more efficient, sustainable, and scalable synthetic protocols. tubitak.gov.tr Current research has already made significant strides away from older, lower-yield methods that required harsh conditions or catalysts. researchgate.nettubitak.gov.tr

Modern strategies include:

Domino and Cascade Reactions: Researchers have developed one-pot syntheses using domino reactions, such as those involving substituted 2-hydroxychalcones and β-ketoesters, promoted by a mild base. rsc.org Another approach is a three-component reaction catalyzed by Sc(OTf)3 under green conditions, which constructs multiple rings and bonds in a single operation without the need for an external oxidant. researchgate.net

Metal-Catalyzed Cross-Coupling and Cyclization: Palladium-catalyzed reactions, particularly the Suzuki-Miyaura cross-coupling, are widely used to form the key biaryl intermediate, which then undergoes lactonization to form the final chromenone ring. researchgate.netresearchgate.net Innovations in this area include performing the domino Suzuki coupling and oxidative lactonization in an aqueous-aerobic environment, enhancing the sustainability of the process. researchgate.net A rhodium(III)-catalyzed C-H functionalization followed by intramolecular annulation also presents an efficient route to 2-hydroxy-6H-benzo[c]chromen-6-one derivatives. researchgate.net

Photocyclization: For certain derivatives, dehydrochlorinative photocyclization has been employed as a final step to yield the target molecule, demonstrating the diversity of applicable synthetic techniques. researchgate.net

Future work will likely focus on refining these methods to use cheaper, less toxic catalysts, reducing the number of synthetic steps, and adapting these protocols for large-scale industrial production to make these compounds more accessible for preclinical and clinical studies.

Exploration of Undiscovered Biological Activities and Identification of Novel Molecular Targets

The 6H-benzo[c]chromen-6-one scaffold has been identified as a versatile platform exhibiting a range of biological activities. Initial interest was sparked by their role as the bioavailable metabolites of ellagic acid, a compound with noted neuroprotective potential. researchgate.netnih.gov This has led to the exploration of derivatives for various neurological and other targets.

Known and potential molecular targets include:

Cholinesterases: Although natural urolithins show negligible activity, synthetic derivatives of 6H-benzo[c]chromen-6-one have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are validated targets for Alzheimer's disease. researchgate.netresearchgate.net

Phosphodiesterase II (PDE2): Recognizing that PDE2 levels are elevated in the brains of Alzheimer's patients, researchers have rationally designed and synthesized alkoxylated 6H-benzo[c]chromen-6-one derivatives as PDE2 inhibitors. nih.govmdpi.com One such derivative, 1f , demonstrated an IC50 value of 3.67 µM. nih.gov

Estrogen Receptors (ER): Certain derivatives have been identified as potent and highly selective agonists for Estrogen Receptor β (ERβ), with some compounds showing over 100-fold selectivity compared to ERα. nih.gov This selectivity is significant for developing therapies that avoid the side effects associated with non-selective estrogenic activity.

Pyruvate (B1213749) Kinase: Urolithin C has been identified as a scaffold for developing allosteric inhibitors of liver pyruvate kinase (PKL), indicating a potential role in metabolic diseases. mdpi.com

Antimicrobial and Anticancer Activity: The broader benzopyranone nucleus is found in many natural products with antimicrobial and cytotoxic effects. tubitak.gov.trsemanticscholar.org Some synthetic derivatives have been tested for antibacterial activity, showing inhibitory effects against bacteria like S. aureus and E. coli. researchgate.net The general chromene scaffold is also well-established for its anticancer properties, suggesting a promising, yet less explored, avenue for 6H-benzo[c]chromen-6-one derivatives. frontiersin.org

Future research should aim to systematically screen libraries of these derivatives against a wider panel of biological targets to uncover new therapeutic applications, particularly in oncology, infectious diseases, and metabolic disorders.

Rational Design and Synthesis of Highly Selective and Potent Derivatives

The true therapeutic potential of the 2-hydroxy-6H-benzo[c]chromen-6-one scaffold lies in the ability to modify its structure to achieve high potency and selectivity for specific molecular targets. Rational design, often guided by the structure of a known ligand or target protein, is a key strategy. mdpi.comacs.org

Examples of successful rational design include:

PDE2 Inhibitors: Starting with the basic urolithin structure, a series of novel alkoxylated derivatives were designed and synthesized to specifically target PDE2. nih.govmdpi.com By introducing various substituents at the hydroxyl position, researchers were able to optimize the inhibitory activity, leading to compounds with low micromolar potency. nih.gov

ERβ Agonists: Systematic modification of the 6H-benzo[c]chromen-6-one core, including the addition of hydroxyl groups at positions 3 and 8, was found to be essential for potent ERβ agonism. nih.gov Further modifications to the phenyl rings led to compounds with nanomolar potency and high selectivity. nih.gov

Cholinesterase Inhibitors: Recognizing the limitations of natural urolithins, researchers designed and synthesized new series of 6H-benzo[c]chromen-6-one and related tetrahydro-benzo[c]chromen-6-one derivatives that showed significant activity against cholinesterases, comparable to existing drugs. researchgate.net

Future efforts will continue to leverage structure-activity relationships (SAR) to refine these molecules. This involves creating derivatives with diverse functional groups to probe interactions with target proteins, thereby enhancing binding affinity and selectivity while minimizing off-target effects.

Integration of Advanced Computational and Experimental Approaches for Deeper Mechanistic Understanding

To accelerate the process of drug discovery, modern research integrates computational modeling with experimental synthesis and biological testing. This synergy allows for a deeper understanding of how these molecules function at a molecular level and helps prioritize which compounds to synthesize.

Key integrated approaches include:

Molecular Docking: Computer-aided drug design software is used to perform docking studies, which predict how a ligand (the chromenone derivative) fits into the binding site of a target protein. For example, the CDOCKER module in Discovery Studio was used to dock designed derivatives into the crystal structure of PDE2 (PDB: 4HTX) to assess their binding affinity before synthesis. nih.govresearchgate.net Docking studies have also been used to support QSAR results for ERβ ligands, showing how specific substituents fit into pockets of the receptor. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR analysis is a computational method used to identify the physicochemical properties of a molecule that correlate with its biological activity. A QSAR study on 3-hydroxy-6H-benzo[c]chromen-6-one derivatives identified that properties like lipophilicity and molecular shape were crucial for high affinity and selectivity towards ERβ. tandfonline.com

The future of this field will rely heavily on these integrated approaches. As more crystal structures of relevant targets become available and computational algorithms improve, the ability to rationally design potent and selective inhibitors will become more precise, reducing the time and cost associated with traditional trial-and-error synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-hydroxy-6H-benzo(c)chromen-6-one derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Two predominant methods are reported:

- Cyclocondensation : Reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes under mild conditions yields benzo[c]chromen-6-ones (moderate yields: ~50–60%) .

- One-pot synthesis : 2'-Hydroxychalcones and ethyl acetoacetate undergo a four-step cascade (Michael addition, cyclization, etc.) in a single pot, offering simplicity but requiring optimization of base and temperature for reproducibility .

- Critical Factors : Solvent polarity, catalyst selection (e.g., Et₂NH in MeOH), and temperature control significantly impact diastereoselectivity and purity.

Q. How are this compound derivatives characterized structurally and functionally?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) confirms substitution patterns and ring fusion. IR identifies carbonyl (C=O) stretches (~1700 cm⁻¹), while mass spectrometry (MS) validates molecular weight .

- Fluorescence profiling : Excitation/emission spectra (e.g., λex = 350 nm, λem = 450 nm) assess photophysical properties. Metal interaction studies (e.g., Fe³⁺ quenching) use titration with UV-Vis or fluorimetry .

Q. What is the natural occurrence of benzo[c]chromen-6-one scaffolds, and how does this inform synthetic studies?

- Methodological Answer : Benzo[c]chromen-6-ones are found in plant-derived urolithins (e.g., gut microbiota metabolites). While natural analogs like urolithin A (3,8-dihydroxy derivative) show negligible cholinesterase inhibition, synthetic modifications (e.g., piperazine hybrids) enhance bioactivity .

Advanced Research Questions

Q. How can diastereodivergent synthesis of hexahydro-6H-benzo(c)chromen-6-one derivatives be achieved, and what catalytic systems enable stereochemical control?

- Methodological Answer :

- Domino reactions : Modular dinuclear catalysts (MDOs) enable Michael/Michael/hemiacetalization cascades. For example, (R)-MDO-1 yields cis-diastereomers (dr = 98:2, ee >99%), while (S)-MDO-2 produces trans-isomers .

- Post-synthetic oxidation : MnO₂ or other oxidants convert intermediates to hexahydro derivatives, preserving stereochemistry.

Q. How do substituent variations (e.g., hydroxyl, methoxy, or piperazine groups) influence fluorescence and metal-binding properties?

- Methodological Answer :

- Fluorescence modulation : Electron-donating groups (e.g., -OH at C3/C8) enhance quantum yield via conjugation, while electron-withdrawing groups (e.g., -Cl at C4) quench emission. For example, (±)-7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl) derivatives show Fe³⁺-selective "turn-on" fluorescence .

- Metal coordination : Job’s plot analysis identifies stoichiometry (e.g., 1:1 for Fe³⁺), while DFT calculations model binding sites.

Q. What experimental strategies resolve contradictions in reported cholinesterase inhibition data for benzo[c]chromen-6-one derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) : Systematic testing of analogs (e.g., 7,8,9,10-tetrahydro vs. fully aromatic derivatives) reveals that a three-carbon spacer between the chromenone and piperazine maximizes AChE inhibition (IC₅₀ = 0.8 µM vs. >10 µM for shorter spacers) .

- Enzyme kinetics : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition. For example, compound 58 (piperazine hybrid) shows mixed inhibition, requiring dual-docking simulations .

Q. How can fluorescence-based probes derived from this compound be optimized for cellular metal sensing?

- Methodological Answer :

- Cell permeability : LogP calculations guide substituent choice (e.g., lipophilic tert-butyl groups improve membrane penetration). Confocal microscopy validates subcellular localization (e.g., lysosomal Fe³⁺ tracking) .

- Selectivity screens : Competing ions (Zn²⁺, Cu²⁺) are tested via fluorimetric titrations. For example, 2-methoxy derivatives show 10-fold selectivity for Fe³⁺ over Al³⁺ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.